![molecular formula C8H9NO2S B3056819 Methyl 6-(methylsulfanyl)pyridine-2-carboxylate CAS No. 74470-41-0](/img/structure/B3056819.png)
Methyl 6-(methylsulfanyl)pyridine-2-carboxylate
Overview
Description
Methyl 6-(methylsulfanyl)pyridine-2-carboxylate (MMSPC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMSPC is a pyridine derivative that has a methylsulfanyl group attached to the 6th position of the pyridine ring and a methyl ester group attached to the 2nd position of the pyridine ring.
Scientific Research Applications
Synthesis Processes
Methyl 6-(methylsulfanyl)pyridine-2-carboxylate is used in various synthesis processes. In one study, it was used in the efficient synthesis of methyl 6-(6-aryl-1,2,4-triazin-3-yl)pyridine-2-carboxylates by one-step condensation with substituted ω-bromoacetophenones, yielding a specific arylglyoxal bishydrazone (Shtaitz et al., 2020). Another study developed an innovative synthesis of aryl tethered 1,2-dihydro-2-oxopyridine-3-carboxylic acids using this compound, highlighting its versatility in organic synthesis (Pratap et al., 2007).
Kinetic Resolution and Lipase-Catalyzed Processes
This compound was also utilized in the preparation of more lipophilic derivatives of biologically active 6-methylsulfanyl-1,4-dihydropyridine-3-carboxylic acid esters. The kinetic resolution catalyzed by Candida antarctica lipase B (Novozym 435®) revealed that the 6-(methoxycarbonylmethyl)sulfanyl group is an effective new activating group for such processes (Andzans et al., 2013).
Photophysical Properties in Antitumor Compounds
A study on 6-(hetero)arylthieno[3,2-b]pyridine derivatives, which were evaluated as potential antitumor compounds, included this compound in its analysis. The research focused on the photophysical properties (absorption and fluorescence) of these derivatives, indicating the compound's potential in medical applications (Carvalho et al., 2013).
Spectroscopic Analysis
Spectroscopic data related to this compound are significant, as evidenced by a study providing comprehensive spectroscopic data relevant to the compound's isomers. This data is crucial for further research and application in various fields, including chemistry and materials science (Kadir et al., 2019).
Chemical Transformations
The compound has been involved in studies concerning chemical transformations, such as the aromatization of 2,3-dihydropyridines controlled by substituents. These transformations are significant for understanding the chemical behavior and potential applications of this compound in more complex chemical processes (Nedolya et al., 2015).
properties
IUPAC Name |
methyl 6-methylsulfanylpyridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-11-8(10)6-4-3-5-7(9-6)12-2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSGWWUMOGMFIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361042 | |
Record name | Methyl 6-(methylsulfanyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(methylsulfanyl)pyridine-2-carboxylate | |
CAS RN |
74470-41-0 | |
Record name | Methyl 6-(methylthio)-2-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74470-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-(methylsulfanyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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